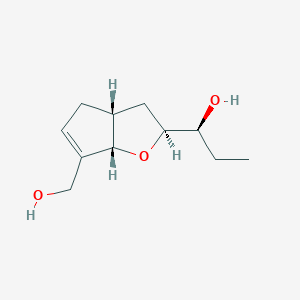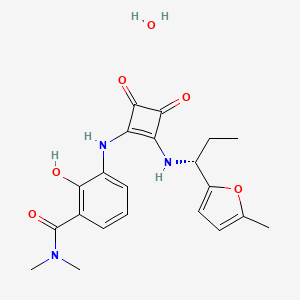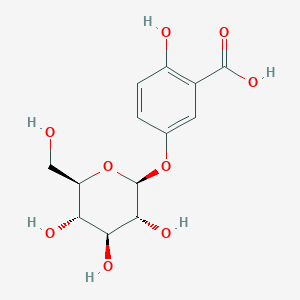
5-(beta-D-glucopyranosyloxy)-2-hydroxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-dihydroxybenzoic acid 5-O-beta-D-glucoside is a monohydroxybenzoic acid that is 2,5-dihydroxybenzoic acid in which the phenolic hydrogen at position 5 has been replaced by a beta-D-glucosyl residue. It has a role as a Brassica napus metabolite. It is a beta-D-glucoside and a monohydroxybenzoic acid. It derives from a 2,5-dihydroxybenzoic acid.
Scientific Research Applications
Isolation and Structural Studies
Isolation from Plants
A derivative of 5-(beta-D-glucopyranosyloxy)-2-hydroxybenzoic acid was isolated from Trifolium lupinaster, indicating its presence in various plants (Wang et al., 2010). Similar phenolic glucosides have been isolated from other plants like Viburnum cylindricum (Tu et al., 2009).
Structural Elucidation
The structure of these compounds has been determined using various spectral data, aiding in understanding their chemical properties and potential applications in different fields (Wang et al., 2010).
Enzymatic Studies
- Glucosyltransferase Studies: Research on the enzyme UDP glucose: 4-(beta-D-glucopyranosyloxy) benzoic acid glucosyltransferase from the pollen of Pinus densiflora has been conducted, providing insights into the biochemical pathways involving this compound (Katsuṁata et al., 1989).
Antioxidant and Antifungal Properties
Antioxidant Activity
Phenolic acids derived from Asterothamnus centrali-asiaticus, including derivatives of 5-(beta-D-glucopyranosyloxy)-2-hydroxybenzoic acid, have shown antioxidant activity, indicating their potential use in health and wellness applications (Wang et al., 2016).
Antifungal Activity
Minor antifungal aromatic glycosides, including derivatives of this compound, have been isolated from Gentiana rigescens, suggesting their potential use in combating fungal infections (Xu et al., 2009).
Potential in Drug Synthesis and Catalysis
Synthesis of Substituted Tetrahydropyridines
Research on the synthesis of substituted tetrahydropyridines using glucose-containing carbene Brønsted acid highlights the potential of 5-(beta-D-glucopyranosyloxy)-2-hydroxybenzoic acid in organic synthesis (Zhou et al., 2015).
Glycogen Phosphorylase Inhibitors
The compound has been involved in the synthesis of glucopyranosyl-1,2,4-oxadiazoles, which are inhibitors of glycogen phosphorylase, indicating its role in the development of novel inhibitors (Benltifa et al., 2006).
properties
Product Name |
5-(beta-D-glucopyranosyloxy)-2-hydroxybenzoic acid |
|---|---|
Molecular Formula |
C13H16O9 |
Molecular Weight |
316.26 g/mol |
IUPAC Name |
2-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid |
InChI |
InChI=1S/C13H16O9/c14-4-8-9(16)10(17)11(18)13(22-8)21-5-1-2-7(15)6(3-5)12(19)20/h1-3,8-11,13-18H,4H2,(H,19,20)/t8-,9-,10+,11-,13-/m1/s1 |
InChI Key |
CBTFERBMQQAROP-BZNQNGANSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)O)O |
SMILES |
C1=CC(=C(C=C1OC2C(C(C(C(O2)CO)O)O)O)C(=O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1OC2C(C(C(C(O2)CO)O)O)O)C(=O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





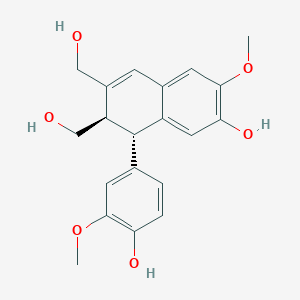
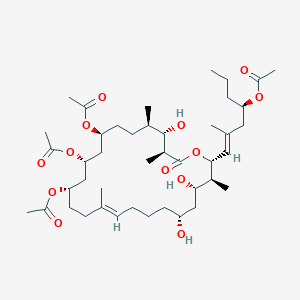

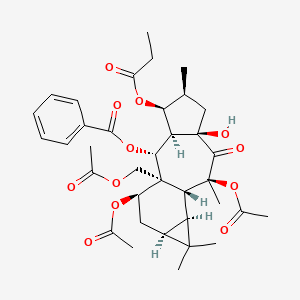
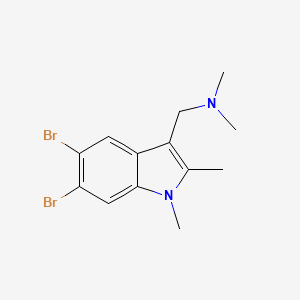
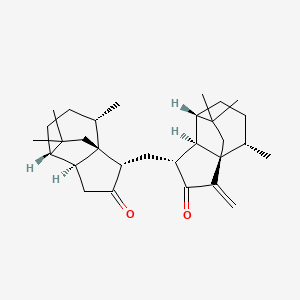
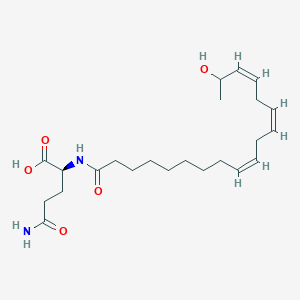
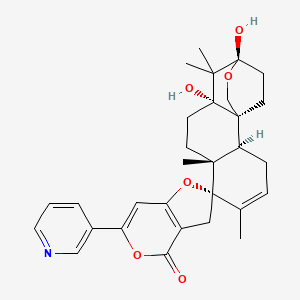
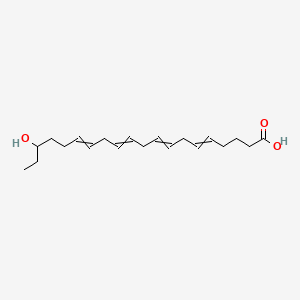
![(4R)-4-[(3R,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1247076.png)
